O-Tritylhydroxylamine
Overview
Description
O-Tritylhydroxylamine, also known as O-(Triphenylmethyl)hydroxylamine or Trityloxyamine, is an organic compound with the molecular formula C19H17NO . It is used in research and development .
Molecular Structure Analysis
The molecular structure of O-Tritylhydroxylamine is represented by the linear formula (C6H5)3CONH2 . It has a molecular weight of 275.34 .Chemical Reactions Analysis
O-Tritylhydroxylamine may be used in the preparation of 8-azido-O-trityloctahydroxamate and 9-azido-O-tritylnonahydroxamate . It may also be used in the synthesis of Simian virus nuclear localization peptide (NLS)-histone deacetylase (HDAC) inhibitor conjugates .Physical And Chemical Properties Analysis
O-Tritylhydroxylamine is a solid at 20 degrees Celsius . It has a melting point of 79-81 °C and a predicted boiling point of 443.2±44.0 °C . It is soluble in methanol . The compound is white to orange to green in color and can appear as a powder to crystal .Scientific Research Applications
1. Chemical Properties and Reactions
O-Tritylhydroxylamine has been studied for its chemical properties and reactions. A notable study includes the examination of N-Tritylhydroxylamines, exploring their preparation, structures, base strengths, and reactions with various acids. These compounds are found to decompose under acidic conditions to yield corresponding trityl alcohols (Canle et al., 2001).
2. Solid State Behavior
In another study, O-Tritylhydroxylamine was reported to form dimers in the solid state. These dimers exhibit multiple types of hydrogen bonds, such as intermolecular N-H...N and N-H...π(arene), and intramolecular (aryl)C-H...O. This finding is essential for understanding the solid-state behavior of this compound (Glidewell & Ferguson, 1994).
3. Biosynthesis and Biological Activity
The role of hydroxylamine derivatives, including those related to O-Tritylhydroxylamine, in biosynthesis and biological activities has been explored. For example, a study on Trichostatin A highlighted the role of the hydroxamic acid group (related to hydroxylamine) in inhibiting histone deacetylase, a significant action in the field of epigenetics (Kudo et al., 2017).
4. Applications in Synthesis
O-Tritylhydroxylamine derivatives have been employed in the synthesis of various compounds. An example is the use of O-trityl hydroxylamine derivatives in the synthesis of N-hydroxy amides. Such compounds often exhibit significant biological activities, demonstrating the utility of O-Tritylhydroxylamine in synthesizing biologically active molecules (Yang et al., 2007).
5. Involvement in Metabolic Processes
Studies on the metabolism of aromatic amines have indicated the relevance of hydroxylamine and its derivatives, including O-Tritylhydroxylamine, in metabolic activation and deactivation processes. These findings are important for understanding the role of such compounds in biological systems (Land et al., 1989).
Safety And Hazards
O-Tritylhydroxylamine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, rinse with plenty of water .
properties
IUPAC Name |
O-tritylhydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFHJBSDSXDUAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185777 | |
Record name | O-(Triphenylmethyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Tritylhydroxylamine | |
CAS RN |
31938-11-1 | |
Record name | O-(Triphenylmethyl)hydroxylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31938-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-(Triphenylmethyl)hydroxylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031938111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-(Triphenylmethyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(triphenylmethyl)hydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.229 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (Triphenylmethoxy)amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LP55QN74E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.